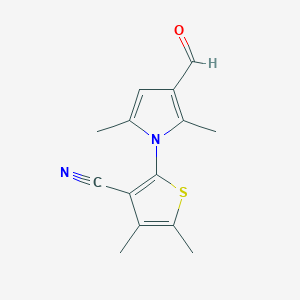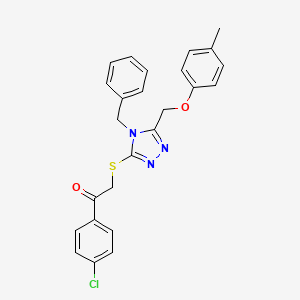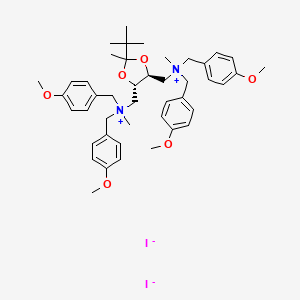
N,N'-(((4S,5S)-2-(tert-Butyl)-2-methyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-N-methylmethanaminium) iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(((4S,5S)-2-(tert-Butyl)-2-methyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-N-methylmethanaminium) iodide is a complex organic compound. It features a dioxolane ring, methylene bridges, and methoxybenzyl groups, making it a molecule of interest in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the dioxolane ring, introduction of tert-butyl and methyl groups, and subsequent attachment of methoxybenzyl and methoxyphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts would be crucial for each step.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing specific functional groups.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions but could include modified versions of the original compound with different functional groups or oxidation states.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biology, it might be studied for its interactions with biological molecules, potential as a drug candidate, or effects on cellular processes.
Medicine
In medicine, it could be explored for therapeutic applications, such as targeting specific pathways or receptors in disease treatment.
Industry
In industry, it might find applications in materials science, such as in the development of new polymers or coatings.
Mécanisme D'action
The mechanism of action would involve the compound’s interaction with molecular targets, such as enzymes, receptors, or nucleic acids. This could include binding to active sites, altering molecular conformations, or modulating signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other dioxolane derivatives, methoxybenzyl compounds, or methoxyphenyl compounds.
Uniqueness
This compound’s uniqueness could lie in its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity.
Conclusion
N,N’-(((4S,5S)-2-(tert-Butyl)-2-methyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-N-methylmethanaminium) iodide is a complex and potentially versatile compound with applications across various scientific disciplines
Propriétés
Formule moléculaire |
C44H60I2N2O6 |
|---|---|
Poids moléculaire |
966.8 g/mol |
Nom IUPAC |
[(4S,5S)-5-[[bis[(4-methoxyphenyl)methyl]-methylazaniumyl]methyl]-2-tert-butyl-2-methyl-1,3-dioxolan-4-yl]methyl-bis[(4-methoxyphenyl)methyl]-methylazanium;diiodide |
InChI |
InChI=1S/C44H60N2O6.2HI/c1-43(2,3)44(4)51-41(31-45(5,27-33-11-19-37(47-7)20-12-33)28-34-13-21-38(48-8)22-14-34)42(52-44)32-46(6,29-35-15-23-39(49-9)24-16-35)30-36-17-25-40(50-10)26-18-36;;/h11-26,41-42H,27-32H2,1-10H3;2*1H/q+2;;/p-2/t41-,42-;;/m0../s1 |
Clé InChI |
MLPLPMKXZJRMFD-ZLIAPTQLSA-L |
SMILES isomérique |
CC1(O[C@H]([C@@H](O1)C[N+](C)(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)C[N+](C)(CC4=CC=C(C=C4)OC)CC5=CC=C(C=C5)OC)C(C)(C)C.[I-].[I-] |
SMILES canonique |
CC1(OC(C(O1)C[N+](C)(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)C[N+](C)(CC4=CC=C(C=C4)OC)CC5=CC=C(C=C5)OC)C(C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773261.png)


![2-Methylthiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B11773274.png)
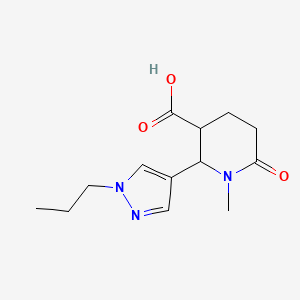
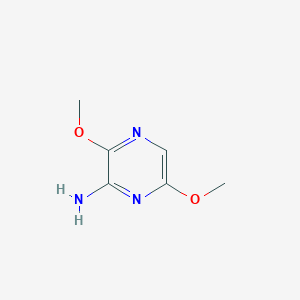
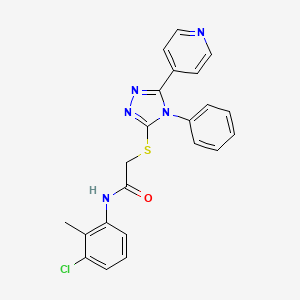
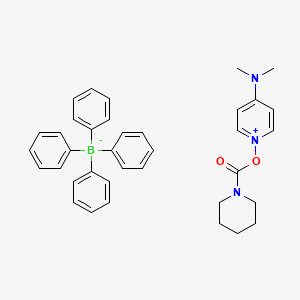

![(2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11773298.png)
